

Isopropyl formate chemical properties and data

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Compound of Interest

Compound Name: Isopropyl formate

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An In-depth Technical Guide to **Isopropyl Formate**: Chemical Properties and Data

Introduction

Isopropyl formate (CAS No. 625-55-8), also known as isopropyl methanoate, is the ester formed from the reaction of isopropanol and formic acid.^[1] It is a colorless liquid characterized by a pleasant, fruity odor reminiscent of pears or plums.^{[1][2]} This compound is utilized as a flavoring agent in the food industry, a solvent in various applications, and as a versatile intermediate and reagent in organic synthesis.^{[1][3]} Its utility in chemical synthesis stems from its capacity to act as a formylating agent and its role as a moderately polar, volatile solvent that can facilitate homogeneous reaction conditions.^[3] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, safety information, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental physical and chemical properties of **isopropyl formate** are summarized below. This data is critical for its handling, application in experimental setups, and for predicting its behavior under various conditions.

Property	Value	Source(s)
IUPAC Name	propan-2-yl formate	[4][5]
Synonyms	Isopropyl methanoate, Formic acid, 1-methylethyl ester	[6][7]
CAS Number	625-55-8	[4][8]
Molecular Formula	C ₄ H ₈ O ₂	[1][4][9]
Molecular Weight	88.11 g/mol	[4][8]
Appearance	Colorless liquid	[1][4]
Odor	Pleasant, fruity odor	[2][4]
Density	0.8728 g/cm ³ at 20°C/4°C	[4][6]
0.884 g/mL at 25°C	[8]	
Boiling Point	68.2°C at 760 mmHg	[4][6]
Melting Point	-80°C	[4][6]
Flash Point	-6°C to 22°F (-13.9°C) (closed cup)	[4][10]
Autoignition Temperature	905°F (460°C)	[4][11]
Vapor Pressure	138.0 mmHg at 25°C	[4][10]
Vapor Density	3.03 (Air = 1)	[4][10]
Solubility	Slightly soluble in water	[4][10][12]
Miscible with alcohol, ether, and most organic solvents	[3][12]	
Refractive Index (n ²⁰ /D)	1.3678 - 1.368	[4][8]

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of **isopropyl formate**.

Spectrum Type	Key Data and Interpretation	Source(s)
¹ H NMR	δ 8.02 ppm (s, 1H, HCO): Singlet for the formate proton, no adjacent protons.[13] δ 5.14 ppm (septet, 1H, CH): Split by the six methyl protons (n+1=7). [13] δ 1.28 ppm (d, 6H, (CH ₃) ₂): Doublet for the two equivalent methyl groups, split by the single CH proton (n+1=2).[13]	[4][13]
¹³ C NMR	Data available for the isopropyl formate cation.[14]	[14]
Infrared (IR) Spectroscopy	IR spectrum available in the Coblenz Society Spectral Collection.[4]	[4]
Mass Spectrometry (GC-MS)	m/z 45.0 (100.0%): Base peak. [4] m/z 42.0 (42.6%)m/z 43.0 (36.7%)m/z 41.0 (35.3%)m/z 27.0 (22.2%)	[4]

Reactivity and Stability

- Stability: **Isopropyl formate** is stable under normal conditions.[9][11]
- Reactivity: It is a carboxylic ester and can participate in reactions such as hydrolysis.[1][4] The aqueous base-catalyzed hydrolysis rate constant is 10.96 L/mole-sec at 25°C.[4]
- Incompatible Materials: It can react vigorously with oxidizing materials, acids, and bases.[9][10]
- Conditions to Avoid: Avoid heat, sparks, open flames, and other sources of ignition.[9][11]

- Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[\[9\]](#)
- Hazardous Reactions: No hazardous polymerization is expected to occur.[\[9\]](#)

Experimental Protocols

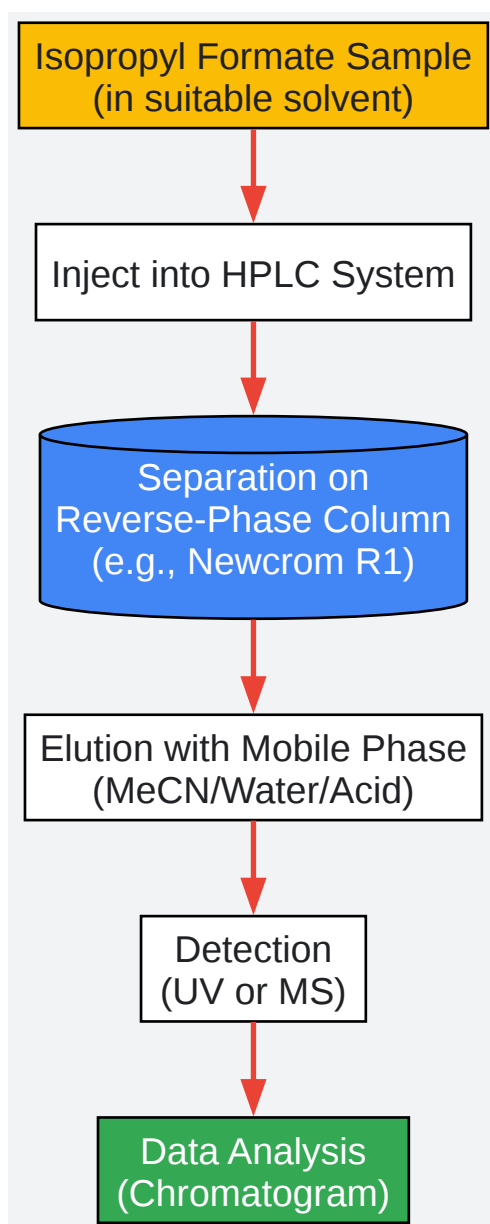
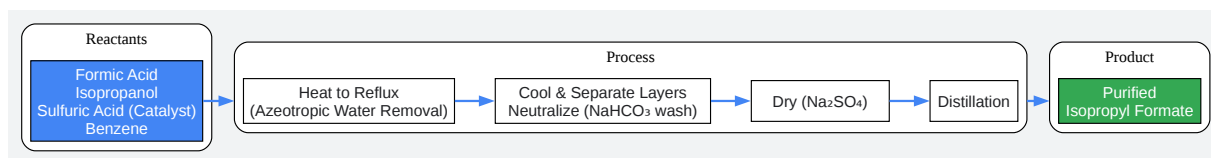
Synthesis via Fischer Esterification

Isopropyl formate can be synthesized through the Fischer esterification of formic acid and isopropanol, using a strong acid catalyst like sulfuric acid.[\[2\]](#)

Reaction: $\text{HCOOH} + (\text{CH}_3)_2\text{CHOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{HCOOCH}(\text{CH}_3)_2 + \text{H}_2\text{O}$ [\[2\]](#)

Methodology:

- Reactant Charging: To a three-necked flask equipped with a reflux condenser, thermometer, and an oil-water separator (e.g., Dean-Stark apparatus), add formic acid (1.0 mol), isopropanol (1.2 mol), concentrated sulfuric acid (0.015 mol), and benzene (100 mL) as an azeotropic agent.[\[15\]](#)
- Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically with benzene and collected in the separator.[\[15\]](#)
- Monitoring: Continue the reaction until no more water is separated.[\[15\]](#)
- Work-up: Cool the reaction mixture and separate the layers. Extract the aqueous layer with benzene.[\[15\]](#)
- Purification: Combine the organic layers and wash sequentially with water and a sodium bicarbonate solution to neutralize the remaining acid.[\[15\]](#)
- Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Remove the benzene solvent by distillation. The final product, **isopropyl formate**, can be purified by fractional distillation.[\[15\]](#)



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